(5-Bromo-2-chloro-4-methylphenyl)methanol
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Overview
Description
(5-Bromo-2-chloro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Scientific Research Applications
(5-Bromo-2-chloro-4-methylphenyl)methanol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-4-methylphenyl)methanol typically involves the bromination and chlorination of 4-methylphenylmethanol. The process can be summarized as follows:
These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the phenyl ring .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often involving multiple steps and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-chloro-4-methylbenzaldehyde or 5-bromo-2-chloro-4-methylbenzoic acid.
Reduction: Formation of 4-methylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-4-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Used as an intermediate in the synthesis of therapeutic agents.
(2-Bromo-5-chloro-4-((5-ethylthiophen-2-yl)methyl)phenyl)methanol: Another substituted phenylmethanol with different substituents.
Uniqueness
(5-Bromo-2-chloro-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
(5-bromo-2-chloro-4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHULFZLMYWYBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090982-63-9 |
Source
|
Record name | (5-bromo-2-chloro-4-methylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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